molecular formula C24H19ClN4O3S B11381173 5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11381173
M. Wt: 479.0 g/mol
InChI Key: TZWFNSRYTMUUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzofuran ring, a pyrimidine ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Coupling Reactions: The benzofuran and pyrimidine rings are then coupled using a suitable linker, such as a carbamoyl group, under conditions that promote amide bond formation.

    Introduction of the Chlorine Atom: Chlorination is typically achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Addition of the Prop-2-en-1-ylsulfanyl Group: This step involves a nucleophilic substitution reaction where the prop-2-en-1-ylsulfanyl group is introduced using an appropriate thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It could be investigated for its efficacy in treating diseases, particularly those involving inflammation or microbial infections.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide: Unique due to its specific combination of functional groups and rings.

    Other Benzofuran Derivatives: Often used in pharmaceuticals for their bioactivity.

    Pyrimidine Derivatives: Common in nucleic acid analogs and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C24H19ClN4O3S

Molecular Weight

479.0 g/mol

IUPAC Name

5-chloro-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H19ClN4O3S/c1-3-12-33-24-26-13-17(25)20(29-24)22(30)28-19-16-6-4-5-7-18(16)32-21(19)23(31)27-15-10-8-14(2)9-11-15/h3-11,13H,1,12H2,2H3,(H,27,31)(H,28,30)

InChI Key

TZWFNSRYTMUUAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)SCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.